molecular formula C16H21NO2 B2773457 Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate CAS No. 2344692-58-4

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

Cat. No.: B2773457
CAS No.: 2344692-58-4
M. Wt: 259.349
InChI Key: XKYOIFZPYIHIOA-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is a sophisticated benzazocine derivative serving as a key synthetic intermediate and scaffold in advanced organic and medicinal chemistry research. This compound features a fused bicyclic structure incorporating an eight-membered azocine ring, a conformationally constrained (4Z) double bond, and a tert-butyloxycarbonyl (Boc) protecting group. Its primary research application lies in the exploration and development of novel pharmacologically active molecules, particularly as a precursor for the synthesis of complex nitrogen-containing heterocycles that are of high interest in drug discovery campaigns. The Boc-protected amine is a crucial functional handle, allowing researchers to efficiently conduct multi-step syntheses and generate diverse compound libraries for biological screening. This reagent is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYOIFZPYIHIOA-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate typically involves the following steps:

    Formation of the Benzazocine Core: The benzazocine core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting from a substituted aniline and a suitable aldehyde, a Schiff base can be formed, which upon cyclization yields the benzazocine core.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions. Tert-butyl bromide or tert-butyl chloride can be used as alkylating agents in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazocine core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The benzazocine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxamide
  • Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This provides distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.

Biological Activity

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is a compound belonging to the benzazocine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2344692-58-4
  • Molecular Formula : C16H21NO2
  • Molecular Weight : 273.35 g/mol

The tert-butyl group in this compound contributes to its steric hindrance, influencing its reactivity and stability. The benzazocine core is significant for its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds within the benzazocine class exhibit antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound is also under investigation for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves modulation of specific signaling pathways that regulate cell survival and proliferation.

Study Cell Line Effect Observed Mechanism
Study 1HeLaInduction of apoptosisCaspase activation
Study 2MCF-7Growth inhibitionCell cycle arrest in G1 phase
Study 3A549CytotoxicityModulation of ABCB1 efflux pump

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : It can interact with receptors that play a role in cellular signaling pathways.
  • Steric Hindrance Effects : The tert-butyl group affects binding affinity to targets, enhancing selectivity.

Case Study 1: Anticancer Efficacy

A study published in Anticancer Research evaluated the efficacy of this compound on multidrug-resistant (MDR) cancer cell lines. The findings revealed that the compound significantly increased doxorubicin retention in these cells, suggesting a potential role as a MDR modulator.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Key steps include:
  • Use of tetrahydrofuran (THF) as a solvent and triethylamine as a catalyst to facilitate cyclization under mild conditions .
  • Protection of reactive groups (e.g., tert-butyl carboxylate) to prevent undesired side reactions .
  • Purification via column chromatography or recrystallization to achieve high purity (>95%). Reaction temperature (0–25°C) and anhydrous conditions are critical for reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing Z/E isomers via coupling constants .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for refining crystal structures, particularly useful for resolving stereochemical ambiguities in the benzazocine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. What are the common chemical reactions this compound undergoes, and how are they optimized?

  • Methodological Answer :
  • Hydrolysis : Controlled cleavage of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines .
  • Nucleophilic Substitution : Reactivity at the azocine nitrogen, optimized with bases like NaH in DMF .
  • Catalytic Hydrogenation : Selective reduction of double bonds (e.g., 3,6-dihydro moiety) using Pd/C under H2 atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., conflicting NOE or coupling constants)?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR techniques (e.g., NOESY, COSY) to confirm spatial proximity of protons and resolve stereochemical inconsistencies .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Crystallographic Refinement : Use SHELX programs to resolve ambiguities in crystal structures, especially for strained rings or chiral centers .

Q. What computational methods are recommended for predicting the reactivity of this benzazocine derivative?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Study conformational flexibility of the 8-membered ring under varying solvent conditions .
  • Docking Studies : Assess binding affinity to biological targets (e.g., GPCRs) using software like AutoDock or Schrödinger .
  • Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Circular Dichroism (CD) : Correlate CD spectra with X-ray data to assign absolute configurations .
  • Kinetic Resolution : Monitor reaction progress with polarimetry or time-resolved NMR to track stereoselectivity .

Q. How do structural modifications at specific positions affect the biological activity of this compound?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the 4Z position or benzazocine nitrogen. Test activity via:
  • Enzyme Assays : Measure inhibition constants (Ki) for target enzymes (e.g., proteases) .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugates) to evaluate membrane permeability .
  • Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) to assess binding enthalpy/entropy trade-offs .

Q. What experimental designs are appropriate for assessing the environmental stability of this compound?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light, varying pH, and elevated temperatures. Monitor degradation via LC-MS .
  • Ecotoxicology Assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity under OECD guidelines .
  • Partition Coefficient Analysis : Measure logP values to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.